molecular formula C11H15ClN2O2 B1679450 4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide CAS No. 111252-13-2

4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide

Cat. No. B1679450
M. Wt: 242.7 g/mol
InChI Key: SPHJOGBBUGIRAM-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide is a chemical compound with the CAS Number: 7400-54-6 . It has a molecular weight of 199.64 and is typically stored at room temperature . The compound is usually in powder form .


Synthesis Analysis

The synthesis of benzamide derivatives, such as 4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation . This process involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The InChI code for 4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide is 1S/C9H10ClNO2/c10-8-3-1-7(2-4-8)9(13)11-5-6-12/h1-4,12H,5-6H2,(H,11,13) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide has a melting point range of 114-118 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

Characterization and Polymorphism

4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide has been a subject of research for its various polymorphic forms and their characterization. Studies have employed techniques like X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy to understand the properties of these polymorphs. Such research is crucial for understanding the physical and chemical stability of the compound, which is essential in pharmaceutical development (Yanagi et al., 2000).

Pharmacological Activity

Research has also focused on the synthesis and pharmacological activity of various isomers of this compound. For instance, the benzamide derivatives of this compound have shown affinity for 5-hydroxytryptamine 4 (5-HT4) receptors in radioligand binding assays. This suggests potential applications in treating conditions related to these receptors (Yanagi et al., 1999).

Metalloligands in Magnetism

This compound has also been investigated for its role in the formation of metalloligands, which are essential in designing single-molecule and single-chain magnets. Such research is significant in the field of materials science, particularly in the development of advanced magnetic materials (Costes et al., 2010).

Safety And Hazards

The compound has been associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-N-[2-(2-hydroxyethylamino)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c12-10-3-1-9(2-4-10)11(16)14-6-5-13-7-8-15/h1-4,13,15H,5-8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHJOGBBUGIRAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCNCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10149570
Record name Ro 16-3177
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide

CAS RN

111252-13-2
Record name Ro 16-3177
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111252132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ro 16-3177
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Skibiński, Ł Komsta - Journal of AOAC International, 2012 - academic.oup.com
The photodegradation of moclobemide was studied in methanolic media. Ultra-HPLC (UHPLC)/MS/MS analysis proved decomposition to 4-chlorobenzamide as a major degradation …
Number of citations: 5 academic.oup.com
C Saka - Critical Reviews in Analytical Chemistry, 2017 - Taylor & Francis
Monoamine oxidase inhibitors (MAOIs) were the first type of antidepressant developed. MAOIs elevate the levels of norepinephrine, serotonin, and dopamine by inhibiting an enzyme …
Number of citations: 11 www.tandfonline.com

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